molecular formula C10H13NO5S B2820337 Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 338396-06-8

Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate

Cat. No.: B2820337
CAS No.: 338396-06-8
M. Wt: 259.28
InChI Key: AMSLISGYVRVNQT-UHFFFAOYSA-N
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Description

Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is a synthetic organic compound characterized by a benzene ring substituted with two functional groups: a methyl ester at the para position (4-carbomethoxy) and a (dimethylamino)sulfonyloxy group (4-{[(dimethylamino)sulfonyl]oxy}). This structure combines sulfonate ester and carbamate-like features, which are common in agrochemicals and pharmaceutical intermediates.

Properties

IUPAC Name

methyl 4-(dimethylsulfamoyloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-6-4-8(5-7-9)10(12)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSLISGYVRVNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate typically involves the reaction of 4-hydroxybenzoic acid with dimethylaminosulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications of Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate

This compound, commonly referred to by its chemical structure, is a compound with significant potential in various scientific research applications. This article explores its uses in medicinal chemistry, environmental science, and material science, backed by case studies and data tables.

Chemical Properties and Structure

This compound is characterized by the presence of a sulfonyl group attached to a methyl ester of a benzenecarboxylic acid. Its molecular formula is C₁₁H₁₅N₃O₃S, and it has a molecular weight of approximately 273.32 g/mol. The compound's structure allows for various interactions that are beneficial in different applications.

Anticancer Research

One area where this compound has shown promise is in anticancer research. Studies have indicated that compounds with sulfonyl groups can exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth by interfering with cellular processes such as DNA replication and protein synthesis .

Drug Development

The compound serves as a valuable intermediate in synthesizing pharmaceuticals. It can be modified to create analogs with enhanced biological activity or reduced toxicity profiles. A notable case study involved the synthesis of new sulfonamide derivatives, which displayed improved selectivity against specific cancer types compared to traditional treatments .

Neuropharmacological Studies

This compound has also been investigated for its potential neuroprotective effects. Research indicates that compounds with dimethylamino groups may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .

Pollution Mitigation

In environmental science, the compound has been studied for its ability to act as a pollutant degradation agent. Its sulfonyl group can facilitate reactions that break down harmful substances in wastewater treatment processes. Case studies have shown its effectiveness in degrading organic pollutants in laboratory settings, leading to reduced toxicity levels in treated water .

Green Chemistry Initiatives

The compound's synthesis aligns with green chemistry principles, emphasizing minimal waste and energy use during production. Research highlights methods for synthesizing this compound using environmentally friendly solvents and catalysts, showcasing its potential for sustainable chemical processes .

Polymer Chemistry

This compound is utilized in developing advanced materials, particularly polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve resistance to environmental stressors, making it suitable for applications in coatings and adhesives .

Nanotechnology

In nanotechnology, the compound plays a role in functionalizing nanoparticles for targeted drug delivery systems. By attaching to nanoparticles, it can enhance their biocompatibility and specificity towards cancer cells, improving therapeutic outcomes while minimizing side effects .

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ResearchInhibits tumor growth; effective against cancer cells
Drug DevelopmentSynthesis of new derivatives with improved activity
Neuropharmacological StudiesPotential neuroprotective effects
Environmental SciencePollution MitigationEffective degradation of organic pollutants
Green Chemistry InitiativesSustainable synthesis methods
Material SciencePolymer ChemistryImproved thermal stability in coatings
NanotechnologyEnhanced drug delivery systems

Mechanism of Action

The mechanism of action of Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural Features of Target and Related Compounds

Compound Name Core Structure Functional Groups Use Category
This compound Benzene ring 4-carbomethoxy, 4-(dimethylaminosulfonyloxy) Not explicitly stated
Tolylfluanid Methanesulfonamide backbone 1,1-dichloro-1-fluoro, N-(4-methylphenyl), (dimethylamino)sulfonyl Fungicide
Dichlofluanid Methanesulfenamide backbone 1,1-dichloro-1-fluoro, N-phenyl, (dimethylamino)sulfonyl Fungicide
Fenpyroximate Pyrazole-benzoate hybrid 1,3-dimethyl-5-phenoxy-pyrazole, (E)-oxyimino methylene, 4-methylbenzoate Acaricide

Key Observations:

Sulfonyl Group Variations: The target compound and tolylfluanid/dichlofluanid share a (dimethylamino)sulfonyl moiety. However, the latter two are sulfonamides (N-bound sulfonyl groups), whereas the target compound features a sulfonate ester (O-bound sulfonyl group). This difference impacts stability and reactivity. Fenpyroximate lacks a sulfonyl group but includes a benzoate ester, similar to the target compound’s carbomethoxy group.

Halogenation: Tolylfluanid and dichlofluanid incorporate chlorine and fluorine atoms, enhancing their antifungal activity.

Aromatic Substitution: The target compound’s benzene ring is para-substituted, while fenpyroximate’s pyrazole-phenoxy system introduces steric and electronic complexity for acaricidal action.

Functional and Application Comparisons

Table 2: Functional and Physicochemical Properties

Property This compound Tolylfluanid Dichlofluanid Fenpyroximate
Molecular Weight (g/mol) ~289.3 (estimated) 347.2 333.2 421.5
Water Solubility Likely low (ester/sulfonate) Insoluble Insoluble Low
Mode of Action Unknown (presumed sulfonyl-mediated) Fungal membrane disruption Same as tolylfluanid Mitochondrial electron transport inhibition
Regulatory Status Not classified Banned in EU (2008) Banned in EU (2008) Approved in multiple regions

Key Findings:

  • Bioactivity: Tolylfluanid and dichlofluanid act via fungal membrane disruption, likely due to their sulfonamide-halogen synergy. The target compound’s lack of halogens and sulfonamide linkage may limit its antifungal efficacy but could offer novel mechanisms .
  • Applications : While fenpyroximate targets mites via mitochondrial inhibition, the target compound’s ester groups may align it more with herbicide or insecticide intermediates.

Research Implications and Gaps

  • Structural analogs like fenpyroximate demonstrate that ester-linked aromatic systems can achieve targeted bioactivity, suggesting avenues for optimization .

Biological Activity

Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate, also known by its CAS number 338396-06-8, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.

  • Molecular Formula : C10H13NO5S
  • Molecular Weight : 259.28 g/mol
  • Synonyms : Methyl 4-[(dimethylsulfamoyl)oxy]benzoate; Benzoic acid, 4-[[(dimethylamino)sulfonyl]oxy]-, methyl ester

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines or alcohols under controlled conditions. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study involving various synthesized complexes derived from similar sulfonamide structures, several compounds demonstrated effective inhibition against common bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa20100

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. The compound was tested against various fungal pathogens, including Candida albicans and Aspergillus niger. Results indicated a notable reduction in fungal growth at specific concentrations.

Fungal Strain Inhibition Zone (mm) Concentration (mg/mL)
Candida albicans1650
Aspergillus niger1450

Anti-inflammatory and Analgesic Properties

The compound's anti-inflammatory effects were evaluated through in vivo models where inflammation was induced. The administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups.

In analgesic assays, the compound demonstrated efficacy in reducing pain responses in animal models subjected to pain stimuli. The results indicated that it could serve as an alternative analgesic agent with potentially fewer side effects than conventional pain medications.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive study published in EurekaSelect highlighted the synthesis of various sulfonamide derivatives, including this compound. The study concluded that these compounds possess promising antibacterial and antifungal activities suitable for further therapeutic exploration .
  • Anti-inflammatory Effects : Research conducted on similar compounds showed that those with sulfonamide groups exhibited significant anti-inflammatory activity in animal models, making them potential candidates for treating inflammatory diseases .
  • Analgesic Properties : Another study indicated that compounds with similar chemical structures had pronounced analgesic effects when tested in pain models, suggesting a mechanism that warrants further investigation for clinical applications .

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